molecular formula C7H16N2 B1336844 1-Ethyl-1,4-diazepane CAS No. 3619-73-6

1-Ethyl-1,4-diazepane

Cat. No. B1336844
CAS RN: 3619-73-6
M. Wt: 128.22 g/mol
InChI Key: CWFLFGDTTKLLGN-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-diazepane is a nitrogen-containing seven-membered heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1,4-diazepines, including 1-Ethyl-1,4-diazepane, has been a topic of active research for many decades due to their medicinal importance . A high-yielding, asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones was developed as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones, such as piperazine, morpholine, and 1,4-diazepane annulated β-lactam derivatives .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-1,4-diazepane is C7H16N2 . Its average mass is 128.215 Da and its mono-isotopic mass is 128.131348 Da .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Ethyl-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .


Physical And Chemical Properties Analysis

1-Ethyl-1,4-diazepane is a solid at room temperature . Its molecular weight is 128.22 .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-1,4-diazepane is a versatile compound in medicinal chemistry due to its structural similarity to piperazine, a scaffold present in many pharmaceutical drugs. It can be used to synthesize compounds with potential antipsychotic, anxiolytic, and anticonvulsant activities . Its derivatives are being explored for their biological activities, which could be beneficial in developing new therapeutic agents.

Material Science

In material science, 1-Ethyl-1,4-diazepane can be utilized as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymers could enhance the mechanical properties and chemical resistance of the materials, making them suitable for industrial applications .

Chemical Synthesis

This compound plays a critical role in organic synthesis, particularly in the construction of complex molecules. It serves as a building block for synthesizing various heterocyclic compounds, which are crucial in developing new chemical entities with diverse biological activities .

Analytical Chemistry

1-Ethyl-1,4-diazepane may be used as a standard or a reagent in analytical methods. Its well-defined structure and properties allow it to serve as a reference compound in chromatography and spectroscopy techniques, aiding in the identification and quantification of substances .

Industrial Uses

The industrial applications of 1-Ethyl-1,4-diazepane include its use as an intermediate in the synthesis of more complex chemicals. It can be involved in the production of dyes, resins, and other industrial chemicals. Its derivatives are also patented for potential use in treating cerebrovascular disorders .

Environmental Applications

While specific environmental applications of 1-Ethyl-1,4-diazepane are not extensively documented, its derivatives could be investigated for their role in environmental remediation processes, such as the degradation of pollutants or as a component in sensors for detecting environmental hazards .

Mechanism of Action

While the specific mechanism of action for 1-Ethyl-1,4-diazepane is not mentioned in the search results, diazepam, a medicine of the benzodiazepine family, acts by increasing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) . This might provide some insight into the potential mechanism of action of 1-Ethyl-1,4-diazepane.

Safety and Hazards

1-Ethyl-1,4-diazepane is classified as an Eye Irritant 2 and Skin Irritant 2 . It has hazard statements H315 - H319 and precautionary statements P305 + P351 + P338 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Future Directions

1,4-Diazepines, including 1-Ethyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1-ethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLFGDTTKLLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428821
Record name 1-ethyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,4-diazepane

CAS RN

3619-73-6
Record name 1-ethyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1,4-diazepane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (38.2 ml, 38.19 mmol) was added to 1-(1,4-diazepan-1-yl)ethanone (1.697 g, 11.93 mmol) in THF (59.7 ml) at 0° C. under nitrogen. The resulting solution was stirred at ambient temperature for 1 h and then at 60° C. for 1 h. The cooled reaction mixture was poured onto ice (500 mL), acidified with HCl (2M aqueous solution) and purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and evaporated to dryness to afford 1-ethyl-1,4-diazepane (0.610 g, 40%) as a yellow liquid. This was used directly with no further purification.
Quantity
38.2 mL
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1.697 g
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59.7 mL
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Synthesis routes and methods II

Procedure details

Homopiperazine (100 g) is dissolved in ethanol (500 ml), and thereto is added dropwise gradually ethyl iodide (19.8 ml). The mixture is stirred at room temperature overnight, and the insoluble materials are removed by filtration. The filtrate is evaporated to remove the solvent. Purification is performed by distillation to give 1-ethylhomopiperazine (50 g) as colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
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500 mL
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solvent
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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